2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide
Description
The compound 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide is a heterocyclic hybrid featuring a 1,2,3-triazole core linked to a thiazole ring and a pentyl carboxamide side chain. Its structural complexity arises from the integration of fluorophenyl and methyl substituents on the triazole, coupled with a methylated thiazole moiety.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5OS/c1-4-5-6-11-21-18(26)17-12(2)22-19(27-17)16-13(3)25(24-23-16)15-9-7-14(20)8-10-15/h7-10H,4-6,11H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJQNZGZVWZBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N=C(S1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Thiazole Ring: The thiazole ring is formed through a condensation reaction between a thioamide and a haloketone.
Final Coupling: The final step involves coupling the triazole and thiazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Substituent Differences: Chlorophenyl vs. fluorophenyl at the 4-position of the thiazole. Impact: The chloro group increases molecular weight (Cl: 35.45 g/mol vs.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
- Substituent Differences : Additional fluorophenyl group on the pyrazole ring.
- Impact : Enhanced electron-withdrawing effects may improve binding to targets like cyclooxygenase (COX) enzymes .
4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid (4) Substituent Differences: Sulfonic acid group replaces pentyl carboxamide. Impact: Increased solubility and bioavailability due to the hydrophilic sulfonic acid moiety; demonstrated antimicrobial activity against Listeria monocytogenes and Escherichia coli .
Crystallographic Analysis
- Compound 4 and 5 ():
- Crystal System : Triclinic, space group P̄1.
- Asymmetric Unit : Two independent molecules with nearly planar conformations, except for one fluorophenyl group oriented perpendicularly.
- Packing Differences : Chloro vs. bromo substituents necessitate slight lattice adjustments, affecting solubility and stability .
- Sulfonic Acid Derivative ():
Data Tables
Key Findings and Implications
Biological Activity
The compound 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. The triazole moiety is known for its role in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by data from recent studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C19H22FN5OS
- Molecular Weight : 393.47 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against a range of pathogenic bacteria and fungi. A study highlighted the effectiveness of similar triazole compounds against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells. For example, certain triazole-thione hybrids showed IC50 values as low as 6.2 μM against HCT-116 cells . The structural modification in the triazole framework appears to enhance the anticancer activity by influencing molecular interactions with cellular targets.
The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or interference with cellular signaling pathways. For instance, triazoles can act as enzyme inhibitors that disrupt the synthesis of essential biomolecules in bacteria and cancer cells. This disruption leads to cell death or growth inhibition in susceptible organisms.
Structure-Activity Relationship (SAR)
The efficacy of the compound is influenced by its structural components. Studies have shown that:
- Fluorine Substitution : The presence of fluorine in the phenyl group enhances lipophilicity and may improve binding affinity to biological targets.
- Alkyl Chain Length : Variations in the alkyl chain length attached to the thiazole ring can significantly affect biological activity. Longer chains often lead to decreased activity due to steric hindrance .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study involving a series of synthesized triazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions on the triazole ring could enhance potency against resistant strains .
- Cytotoxic Effects on Cancer Cells : Another investigation focused on evaluating the cytotoxicity of various thiazole-triazole hybrids revealed promising results against multiple cancer cell lines, suggesting potential for development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
